
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amine, with additional chloro and methoxy substituents on the aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methyl-aniline and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the risk of side reactions and degradation.
化学反応の分析
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or methoxy groups.
科学的研究の応用
Chemistry
In chemistry, (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of ligands for coordination chemistry and as an intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
作用機序
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-phenyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-hydrazine
Uniqueness
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methoxy groups on the aromatic rings provides a unique electronic environment that can be exploited in various chemical reactions and applications.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H16ClNO2/c1-11-13(17)5-4-6-14(11)18-10-12-7-8-15(19-2)16(9-12)20-3/h4-10H,1-3H3 |
InChIキー |
RZZMWBWSAKVDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
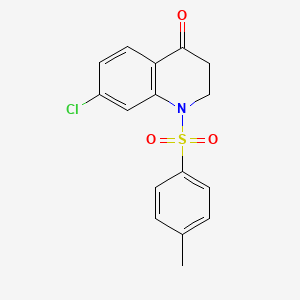


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)

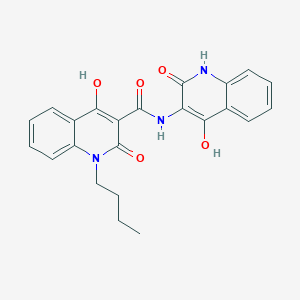
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
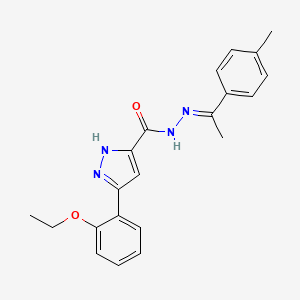
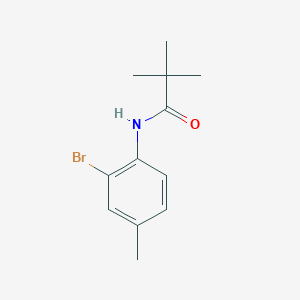
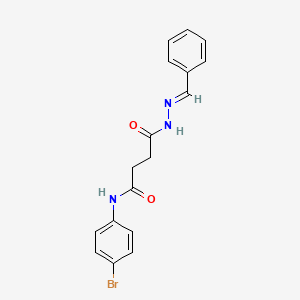

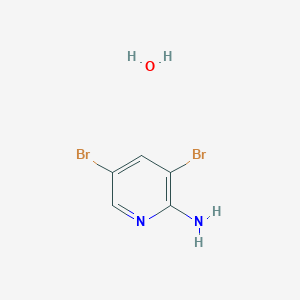
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
